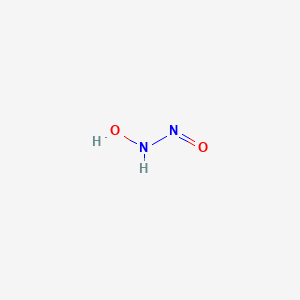
Hyponitrous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyponitrous acid is a useful research compound. Its molecular formula is H2N2O2 and its molecular weight is 62.028 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Hyponitrous acid serves as a precursor in the synthesis of various nitrogen-containing compounds. It is particularly important in the production of pharmaceuticals and dyes. Its ability to participate in redox reactions makes it valuable in synthetic organic chemistry, where it can facilitate the formation of more complex molecules from simpler precursors .
Enzymatic Reactions
In enzymology, this compound acts as a hyponitrite reductase. This enzyme catalyzes specific reactions that are crucial for various biochemical pathways. The compound's involvement in these enzymatic processes highlights its significance beyond mere chemical synthesis, as it plays a role in biological systems .
Catalytic Applications
This compound has been studied for its potential catalytic properties. It can participate in reactions that lead to the formation of nitrous oxide, which is an important compound in both environmental chemistry and industrial applications. Understanding its catalytic behavior can lead to advancements in nitrogen oxide management and reduction strategies .
Stability and Handling Challenges
Despite its applications, this compound is known for its instability. It can decompose easily, especially in aqueous solutions, forming nitrous oxide and other products. This instability poses challenges for storage and handling, necessitating careful operational protocols to mitigate risks associated with its explosive nature when dry .
Synthesis of Pharmaceuticals
Research has demonstrated the utility of this compound in synthesizing specific pharmaceutical compounds. For instance, studies have shown that it can be effectively used to create intermediates that are further transformed into active pharmaceutical ingredients (APIs). The efficiency of these reactions often hinges on optimizing reaction conditions to stabilize this compound during synthesis .
Environmental Chemistry
This compound's role in producing nitrous oxide has garnered attention in environmental studies focused on greenhouse gas emissions. Investigations into its catalytic properties may provide insights into reducing nitrous oxide emissions from industrial processes, thereby contributing to more sustainable practices .
Biochemical Pathways
In biochemical research, this compound's function as a reductase has been explored extensively. Case studies have demonstrated its involvement in metabolic pathways that are critical for nitrogen metabolism in various organisms, underscoring its importance in both ecological and industrial contexts .
Propiedades
Número CAS |
14448-38-5 |
|---|---|
Fórmula molecular |
H2N2O2 |
Peso molecular |
62.028 g/mol |
Nombre IUPAC |
(E)-dihydroxydiazene |
InChI |
InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3) |
Clave InChI |
NFMHSPWHNQRFNR-UHFFFAOYSA-N |
SMILES |
N(=NO)O |
SMILES isomérico |
N(N=O)O |
SMILES canónico |
N(N=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















